molecular formula C9H10O4S B8399277 4-((S)-oxiranyl)phenyl methanesulfonate

4-((S)-oxiranyl)phenyl methanesulfonate

Cat. No.: B8399277
M. Wt: 214.24 g/mol
InChI Key: BIQXZODRIOBFMU-SECBINFHSA-N
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Description

4-((S)-Oxiranyl)phenyl methanesulfonate is a chiral epoxide-containing methanesulfonate ester. Its structure features a phenyl ring substituted with an (S)-configured oxirane (epoxide) group at the para position, esterified with methanesulfonic acid. The (S)-oxiranyl group introduces stereochemical complexity, which may influence its reactivity, biological activity, and pharmacokinetic properties.

Properties

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

[4-[(2S)-oxiran-2-yl]phenyl] methanesulfonate

InChI

InChI=1S/C9H10O4S/c1-14(10,11)13-8-4-2-7(3-5-8)9-6-12-9/h2-5,9H,6H2,1H3/t9-/m1/s1

InChI Key

BIQXZODRIOBFMU-SECBINFHSA-N

Isomeric SMILES

CS(=O)(=O)OC1=CC=C(C=C1)[C@H]2CO2

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C2CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 4-((S)-oxiranyl)phenyl methanesulfonate with structurally or functionally related methanesulfonate esters and epoxide-containing compounds:

Compound Key Structural Features Molecular Weight (g/mol) Biological Target/Activity Key Findings
This compound (S)-Oxiranyl group, para-substituted phenyl, methanesulfonate ~228.24* Not explicitly reported (inferred reactivity) Hypothesized to exhibit electrophilic reactivity due to the epoxide moiety.
YPC-21817 MsOH () Imidazo-pyridazine core, methanesulfonate Not provided Pan-Pim kinase inhibitor Demonstrated potent kinase inhibition; solubility enhanced via methanesulfonate salt formation .
KB-R7943 () Isothiourea, nitrobenzyloxy group, methanesulfonate 428.44 Na(+)-Ca(2+) exchanger (NCX) inhibitor Selective for Ca²⁺-influx-mode NCX activity (IC₅₀ ~0.1–1.5 µM) .
Imatinib mesylate () Benzamide-piperazine, methanesulfonate 589.7 Bcr-Abl tyrosine kinase inhibitor Methanesulfonate improves solubility and bioavailability .
4-Formylphenyl methanesulfonate () Formyl group, methanesulfonate 200.21 Synthetic intermediate Used in organic synthesis; polar due to sulfonate and aldehyde groups .
Indanofan () Oxiranyl-methyl-indenedione, chloro substitution 360.81 Herbicide Epoxide group critical for pesticidal activity; stereochemistry unspecified .

*Calculated based on formula C₉H₁₀O₄S.

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